molecular formula C12H15NO2 B2570598 N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide CAS No. 1691022-67-9

N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide

Cat. No.: B2570598
CAS No.: 1691022-67-9
M. Wt: 205.257
InChI Key: UIFAYJCJLWIQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenethylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide
  • N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide
  • N-[2-(2-hydroxyphenyl)ethyl]prop-2-enamide

Uniqueness

N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 2-position of the phenyl ring can affect the compound’s electronic properties and interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-12(14)13-9-8-10-6-4-5-7-11(10)15-2/h3-7H,1,8-9H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFAYJCJLWIQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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